4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol
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Overview
Description
4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of chloro, trifluoromethyl, and imino groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the reaction of 4-chlorophenol with 2-chloro-5-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imino linkage between the two aromatic rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- 4-chloro-2-[(E)-{[2-bromo-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- 4-chloro-2-[(E)-{[2-chloro-5-(difluoromethyl)phenyl]imino}methyl]phenol
Uniqueness
4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H8Cl2F3NO |
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Molecular Weight |
334.1 g/mol |
IUPAC Name |
4-chloro-2-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-2-4-13(21)8(5-10)7-20-12-6-9(14(17,18)19)1-3-11(12)16/h1-7,21H |
InChI Key |
MJPMPZDJOLQOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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